molecular formula C18H19N5O2 B2744455 (1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210475-42-5

(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2744455
CAS No.: 1210475-42-5
M. Wt: 337.383
InChI Key: UMACKDNAUGGHLI-UHFFFAOYSA-N
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Description

The compound “(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, an oxadiazole ring, and a piperidine ring . Benzimidazole is a heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Synthesis and Biological Activities

  • A study by Bassyouni et al. (2012) focused on the synthesis of a new series of derivatives including (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone compounds. These compounds were evaluated for their antioxidant and antimicrobial activities. Their structural activity relationships and molecular docking were also investigated, highlighting the importance of these compounds in developing potential therapeutic agents (Bassyouni et al., 2012).

Structural and Chemical Properties

  • The synthesis and crystal structure of compounds involving the benzo[d]imidazole moiety have been extensively studied, with a focus on their potential in forming stable compounds with interesting biological activities. For instance, the crystal structure of (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone was prepared and evaluated for its antiproliferative activity. The structure was characterized using IR, NMR, LC-MS spectra, and X-ray diffraction studies, demonstrating the utility of these analyses in understanding compound properties (Benaka Prasad et al., 2018).

Antiproliferative Activities

  • Research on new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates has shown significant antiproliferative activity against various human cancer cell lines. These compounds were evaluated for their ability to inhibit tubulin polymerization, demonstrating the therapeutic potential of benzo[d]imidazole derivatives in cancer treatment (Mullagiri et al., 2018).

Corrosion Inhibition

  • The corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid were studied by Ammal et al. (2018). This research highlights the application of similar compounds in industrial settings, where their physicochemical properties can be used to protect metals from corrosion (Ammal et al., 2018).

Properties

IUPAC Name

3H-benzimidazol-5-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-18(13-3-4-14-15(9-13)20-10-19-14)23-7-5-12(6-8-23)17-22-21-16(25-17)11-1-2-11/h3-4,9-12H,1-2,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMACKDNAUGGHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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